molecular formula C10H9Cl2NO B12585062 (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide CAS No. 646995-58-6

(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide

Cat. No.: B12585062
CAS No.: 646995-58-6
M. Wt: 230.09 g/mol
InChI Key: HFJNVUSRKMKBFE-SFYZADRCSA-N
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Description

(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of two chlorine atoms and a phenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetylene with dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. The resulting dichlorocyclopropane intermediate is then subjected to amide formation using an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of cyclopropane alcohols or amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The strained cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide: Differing only in stereochemistry, this compound may exhibit different reactivity and biological activity.

    2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid: Lacks the amide group, leading to different chemical properties and applications.

    2,2-Dichloro-3-phenylcyclopropane-1-methanol:

Uniqueness

The unique combination of the cyclopropane ring, dichloro substitution, and phenyl group in (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide imparts distinct chemical and biological properties. Its chiral nature adds another layer of complexity, making it a valuable compound for stereochemical studies and applications.

Properties

CAS No.

646995-58-6

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H9Cl2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m1/s1

InChI Key

HFJNVUSRKMKBFE-SFYZADRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)N

Origin of Product

United States

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